2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid
Description
Chemical Structure: The compound 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid (CAS: 383135-76-0) features a phenyl ring substituted with an ethoxycarbonyl group (-OCO₂Et) at position 2 and a nitro (-NO₂) group at position 3. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring (Fig. 1). Molecular Formula: C₁₀H₁₁NO₅; Molecular Weight: 225.2 g/mol .
Properties
Molecular Formula |
C11H11NO6 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-(2-ethoxycarbonyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-18-11(15)9-4-3-8(12(16)17)5-7(9)6-10(13)14/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
VVFBQYHRHLVHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid typically involves the nitration of ethyl phenylacetate followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-5-nitrophenylacetic acid.
Substitution: Various substituted phenylacetic acids.
Hydrolysis: 2-(2-(Carboxy)-5-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethoxycarbonyl)-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The compound’s properties and reactivity are influenced by the positions and nature of substituents. Below is a comparative analysis with key analogs:
Table 1: Comparative Data on Structural Analogs
Research Findings and Industrial Relevance
- Synthetic Utility : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is synthesized via nitration and esterification steps, highlighting methods applicable to related compounds .
- Commercial Status : The target compound (383135-76-0) is marked as discontinued, suggesting challenges in synthesis, stability, or market demand compared to analogs like the methoxy derivative .
- Pharmaceutical Potential: Analogous nitro-aromatic acetic acids are intermediates in bioactive molecules, underscoring the importance of substituent tuning for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
